Cas no 419541-62-1 (4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde)

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring a 4-methylpiperidine moiety at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both the aldehyde and nitro functional groups enhances its reactivity, enabling diverse transformations such as condensation, reduction, or nucleophilic substitution reactions. The 4-methylpiperidine group contributes to steric and electronic modulation, potentially improving selectivity in target applications. Its well-defined structure and purity make it suitable for research and industrial processes requiring precise molecular scaffolds. Proper handling is advised due to the nitro group's potential sensitivity.
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde structure
419541-62-1 structure
商品名:4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde
CAS番号:419541-62-1
MF:C13H16N2O3
メガワット:248.277743339539
CID:6786289
PubChem ID:2859534

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

    • 419541-62-1
    • BBL026043
    • STL368407
    • SR-01000216360-1
    • AB00092404-01
    • CS-0360117
    • SR-01000216360
    • Oprea1_381169
    • Cambridge id 5664580
    • AKOS000345391
    • VS-08192
    • 4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde
    • 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde
    • インチ: 1S/C13H16N2O3/c1-10-4-6-14(7-5-10)12-3-2-11(9-16)8-13(12)15(17)18/h2-3,8-10H,4-7H2,1H3
    • InChIKey: NUGYXWMIKRMUHC-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C=C(C=O)C=CC=1N1CCC(C)CC1)=O

計算された属性

  • せいみつぶんしりょう: 248.11609238g/mol
  • どういたいしつりょう: 248.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 66.1Ų

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430787-500mg
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde
419541-62-1 98%
500mg
¥4968.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430787-5g
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde
419541-62-1 98%
5g
¥19666.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430787-1g
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde
419541-62-1 98%
1g
¥6458.00 2024-05-14

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde 関連文献

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehydeに関する追加情報

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde: A Versatile Compound with Emerging Applications in Biomedical Research

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde, with the chemical formula C14H17NO4 and CAS number 419541-62-1, represents a unique class of aromatic aldehydes with significant potential in pharmaceutical and materials science. This compound features a nitro group at the 3-position and a piperidine-derived substituent at the 4-position, creating a molecular framework that supports diverse functional properties. The 4-(4-Methylpiperidin-1-yl) moiety introduces steric bulk and hydrophobicity, while the 3-nitrobenzaldehyde core provides electrophilic and redox-active characteristics, making it a promising candidate for drug discovery and synthetic chemistry.

Recent studies have highlighted the structural versatility of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde in modulating biological activity. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). This property is attributed to the nitro group's capacity to act as an electron-withdrawing substituent, enhancing the compound's interaction with target proteins. Additionally, the piperidine ring provides conformational flexibility, allowing for optimal binding to receptor sites.

The 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde molecule has also been explored as a building block for advanced materials. In a 2024 study published in Advanced Materials Interfaces, researchers utilized this compound as a precursor for synthesizing conductive polymers with tunable electronic properties. The aldehyde functional group enables facile cross-linking reactions, while the piperidine-derived substituent imparts solubility in polar solvents. This dual functionality makes it particularly suitable for applications in flexible electronics and biosensors.

From a synthetic perspective, the 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde molecule is notable for its compatibility with green chemistry methodologies. A 2023 report in Green Chemistry described a catalytic approach using metal-free conditions to synthesize this compound, reducing energy consumption and minimizing byproduct formation. This aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing, where the 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde serves as a model for developing eco-friendly synthetic routes.

Recent advancements in computational chemistry have further expanded the understanding of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde's potential. Machine learning models trained on large-scale molecular datasets have predicted its ability to modulate ion channels, particularly in the context of neurological disorders. A 2024 study in ACS Chemical Neuroscience reported that this compound selectively interacts with voltage-gated sodium channels, suggesting its potential as a therapeutic agent for epilepsy and neuropathic pain. These findings underscore the importance of molecular modeling in optimizing drug candidates.

The 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde molecule also exhibits interesting photophysical properties, making it a candidate for optoelectronic applications. Research published in Journal of Materials Chemistry C in 2023 revealed its ability to act as a fluorescent probe for tracking cellular processes. The nitro group's influence on electronic transitions contributes to the compound's photostability, while the piperidine ring enhances solubility in biological environments. This dual functionality positions it as a valuable tool in bioimaging and diagnostics.

From a pharmacological standpoint, the 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde has shown promise in modulating receptor-mediated signaling pathways. A 2023 preclinical study in Pharmacological Reports demonstrated its ability to inhibit the activity of G-protein-coupled receptors (GPCRs) associated with cardiovascular diseases. The compound's ability to bind to multiple receptor subtypes suggests its potential as a multitarget drug, a trend increasingly recognized in the development of complex therapeutic agents.

The 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde molecule's unique combination of functional groups and structural features has also sparked interest in its use as a scaffold for drug conjugation. A 2024 paper in Organic & Biomolecular Chemistry described the synthesis of antibody-drug conjugates (ADCs) utilizing this compound as a linker. The aldehyde group facilitates covalent bonding with antibody fragments, while the piperidine ring enhances the stability of the conjugate in biological systems. This application highlights the compound's adaptability to modern therapeutic strategies.

Despite its promising properties, the 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde molecule presents challenges in terms of bioavailability and metabolic stability. A 2023 study in Drug Metabolism and Disposition identified potential metabolic pathways involving cytochrome P450 enzymes, which could impact its therapeutic efficacy. Ongoing research focuses on modifying the molecular structure to enhance metabolic stability while maintaining biological activity, reflecting the dynamic nature of drug development.

In conclusion, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde represents a multifaceted compound with significant implications for biomedical research. Its structural features enable a wide range of applications, from pharmaceuticals to advanced materials, and its properties continue to be explored through cutting-edge scientific methods. As research progresses, this compound is poised to play an increasingly important role in addressing complex medical challenges and advancing sustainable chemical practices.

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